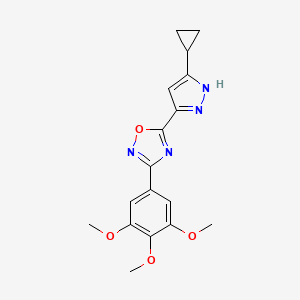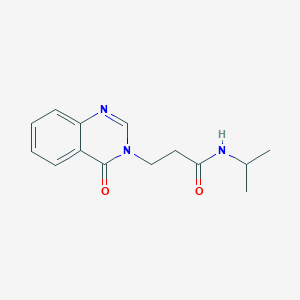
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-シクロプロピル-1H-ピラゾール-3-イル)-3-(3,4,5-トリメトキシフェニル)-1,2,4-オキサジアゾール(一般的にCPOT と呼ばれる)は、ユニークな構造を持つ複素環式化合物です。ピラゾール環、トリメトキシフェニル基、およびオキサジアゾール部分を組み合わせています。それぞれの構成要素を詳しく見ていきましょう。
ピラゾール環: ピラゾール環(1H-ピラゾール)は、2つの窒素原子を含む5員環の芳香族環です。反応性を付与し、化合物の生物活性に貢献します。
トリメトキシフェニル基: フェニル環に結合した3つのメトキシ基は、化合物の脂溶性を高め、薬物動態に影響を与えます。
オキサジアゾール部分: オキサジアゾール環(1,2,4-オキサジアゾール)は、酸素原子と窒素原子を含む5員環の複素環です。CPOTの薬理作用に重要な役割を果たします。
2. 合成方法
合成経路:: CPOTの合成にはいくつかの経路が存在しますが、一般的なアプローチの1つは環化反応です。以下に簡略化された経路を示します。
3,4,5-トリメトキシ安息香酸の合成: 3,4,5-トリメトキシベンズアルデヒドを出発物質とし、適切な方法(例:酸化)を用いて対応するカルボン酸に変換します。
オキサジアゾール環の形成: 酸とヒドラジン水和物を反応させて、環化によりオキサジアゾール環を形成します。
ピラゾール環の導入: オキサジアゾール中間体をシクロプロピルヒドラジンと環化させて、ピラゾール環を導入します。
工業生産:: 工業規模の生産では、通常、最適化された合成経路、精製、および単離が用いられます。溶媒の選択、反応条件、触媒は重要な役割を果たします。
3. 化学反応解析
CPOTは様々な反応を起こします。
酸化: CPOTは酸化されて対応するN-オキシドを生成できます。
還元: オキサジアゾール環の還元により、対応するジヒドロ誘導体が生成されます。
置換: CPOTは様々な位置で求核置換反応を起こす可能性があります。
一般的な試薬には、ヒドラジン、強酸、還元剤などがあります。主な生成物は、反応条件や置換基によって異なります。
4. 科学研究への応用
CPOTの汎用性の高い特性は、様々な分野で価値があります。
医学: CPOTは抗炎症作用、鎮痛作用、解熱作用を示します。研究者は、CPOTを薬物候補として研究しています。
化学: CPOTは、新しい複素環式化合物を設計するためのビルディングブロックとして役立ちます。
産業: 材料科学や有機エレクトロニクスにおける用途が検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Trimethoxyphenyl Group Attachment: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, using a trimethoxybenzene derivative and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted products.
科学的研究の応用
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
CPOTの作用機序は、特定の分子標的との相互作用を伴います。酵素、受容体、またはシグナル伝達経路を調節することで、観察される効果をもたらします。正確なメカニズムを解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
CPOTの独自性は、ピラゾール、オキサジアゾール、トリメトキシフェニル基の特徴を組み合わせたハイブリッド構造にあります。類似化合物には、他のオキサジアゾール、ピラゾール、フェニル誘導体などがあります。
類似化合物との比較
Similar Compounds
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group, which may result in different biological activities.
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a single methoxy group instead of three, potentially altering its reactivity and stability.
Uniqueness
The presence of the trimethoxyphenyl group in 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its potential as a therapeutic agent and its utility in various scientific research applications.
特性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H18N4O4/c1-22-13-6-10(7-14(23-2)15(13)24-3)16-18-17(25-21-16)12-8-11(19-20-12)9-4-5-9/h6-9H,4-5H2,1-3H3,(H,19,20) |
InChIキー |
RQWWXFIQTGZMOP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NNC(=C3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270930.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11270935.png)
![4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270941.png)

![N,N-diisopropyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11270952.png)
![9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270955.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11270967.png)
![5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11270976.png)

![4-(Decyloxy)-N'-[(E)-{2-[(2-nitrophenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11270997.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271007.png)

![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271019.png)
![2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11271029.png)
